molecular formula C20H20N4O4 B2492826 2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 2380081-14-9

2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2492826
CAS No.: 2380081-14-9
M. Wt: 380.404
InChI Key: DUBUDUJRUJXNJR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 3,5-dimethyl-1,2-oxazole ring, a 4-carbonyl group, an azetidin-3-yl group, a 2-methoxyphenyl group, and a pyridazin-3-one ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The 1,3-oxazole ring could be synthesized through a Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . The azetidin-3-yl group and the pyridazin-3-one ring would likely be introduced in subsequent steps, although the exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and ring structures. The 3,5-dimethyl-1,2-oxazole ring, the 4-carbonyl group, the azetidin-3-yl group, the 2-methoxyphenyl group, and the pyridazin-3-one ring all contribute to the overall structure .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the various functional groups and ring structures present. For example, the oxazole ring is known to undergo reactions such as direct arylation and alkenylation . The carbonyl group could participate in reactions such as nucleophilic addition or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could contribute to its thermal stability .

Future Directions

Given the wide range of biological activities exhibited by oxazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent .

Properties

IUPAC Name

2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-12-19(13(2)28-22-12)20(26)23-10-14(11-23)24-18(25)9-8-16(21-24)15-6-4-5-7-17(15)27-3/h4-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBUDUJRUJXNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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